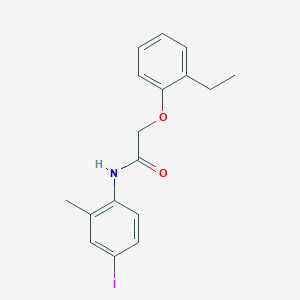
2-(2-ethylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-ethylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide, commonly known as EIPLA, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of amides and has been studied for its potential use in various fields of research.
作用机制
The exact mechanism of action of EIPLA is not yet fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or receptors in the body that are involved in the development of various diseases.
Biochemical and Physiological Effects:
EIPLA has been shown to have a range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
EIPLA has several advantages for use in lab experiments. It is a stable and easily synthesizable compound that can be used in a variety of assays and experiments. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on EIPLA. One potential area of study is the development of new therapeutic agents based on this compound. Another area of research is the investigation of the potential use of EIPLA in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of EIPLA and its potential side effects.
合成方法
The synthesis of EIPLA involves the reaction of 2-(2-ethylphenoxy) acetic acid with 4-iodo-2-methylaniline in the presence of a dehydrating agent such as thionyl chloride. This reaction yields EIPLA as a white crystalline solid with a melting point of around 160-162°C.
科学研究应用
EIPLA has been studied for its potential use in various fields of research such as medicinal chemistry, drug discovery, and neuropharmacology. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C17H18INO2 |
|---|---|
分子量 |
395.23 g/mol |
IUPAC 名称 |
2-(2-ethylphenoxy)-N-(4-iodo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18INO2/c1-3-13-6-4-5-7-16(13)21-11-17(20)19-15-9-8-14(18)10-12(15)2/h4-10H,3,11H2,1-2H3,(H,19,20) |
InChI 键 |
IIMMGJYRQXDWHM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)I)C |
规范 SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)I)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,4-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B285030.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B285032.png)
![2-(2-chlorophenyl)-5-methyl-N-(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285034.png)
![5-methyl-N,2-di(3-pyridinyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285036.png)
![7-(3,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285038.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285042.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285043.png)
![7-[4-(benzyloxy)phenyl]-2-(3-hydroxypropyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285045.png)
![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285046.png)
![7-(1,3-benzodioxol-5-yl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285048.png)
![7-(2,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285051.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285052.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(4-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285055.png)